

Chebulagic Acid: A Comprehensive Technical Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chebulagic Acid*

Cat. No.: *B1662235*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chebulagic acid (CA) is a hydrolyzable tannin, specifically a benzopyran tannin, prominently found in the fruits of *Terminalia chebula* Retz.[1][2] This plant is a cornerstone in traditional medicine systems like Ayurveda, where it is used for a wide range of ailments.[2][3] Modern pharmacological studies have begun to validate these traditional uses, revealing that **chebulagic acid** possesses a multitude of biological activities, including anticancer, anti-inflammatory, antioxidant, antiviral, antidiabetic, and neuroprotective properties.[2][4][5] This technical guide provides an in-depth review of the existing scientific literature on the therapeutic potential of **chebulagic acid**, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex biological pathways it modulates. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation and potential clinical translation of this promising natural compound.

Anticancer Potential

Chebulagic acid has demonstrated significant anticancer effects across a variety of cancer cell lines. Its primary mechanism involves the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways that promote cancer cell proliferation and survival.[1][2][4]

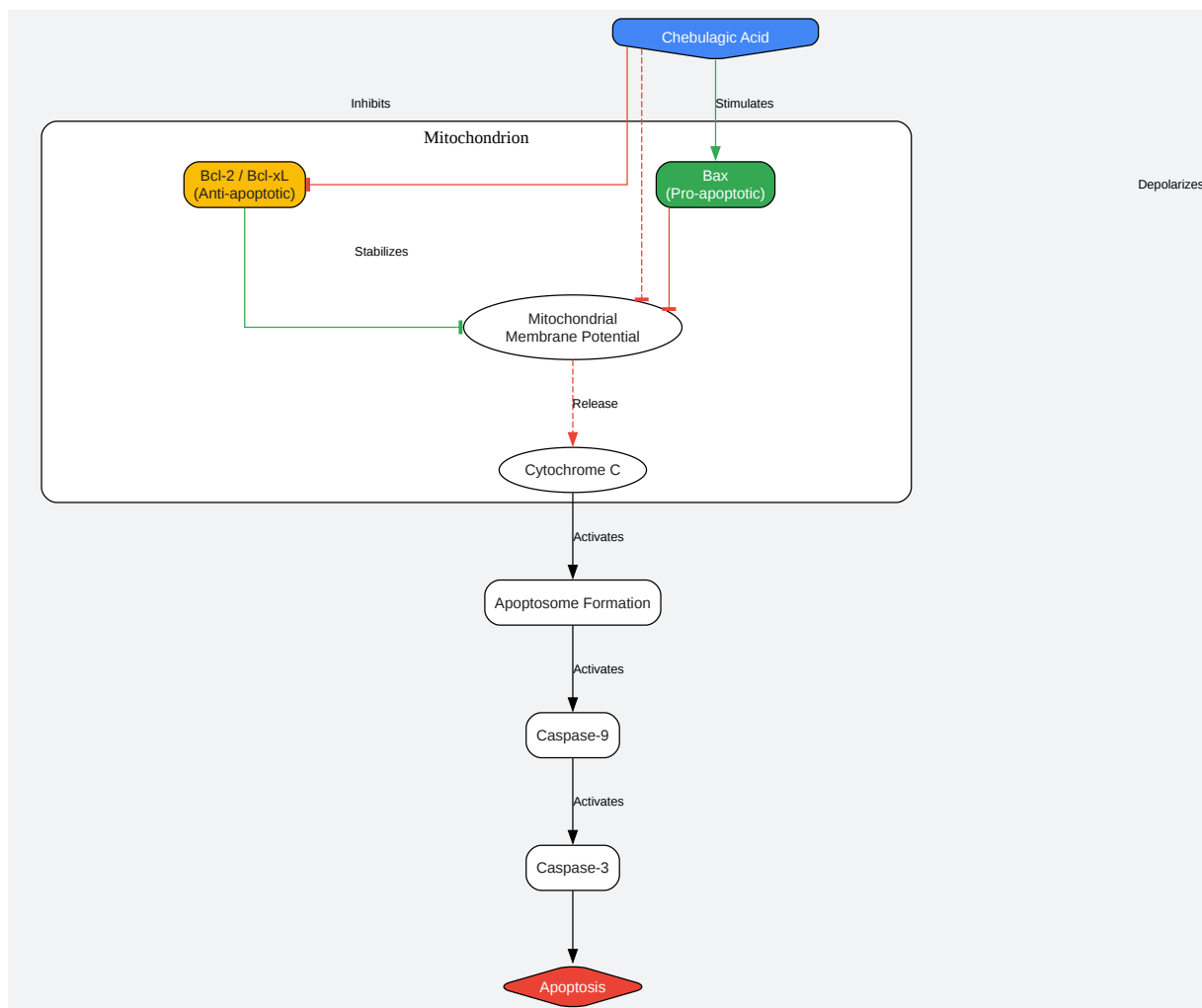
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

A dominant anticancer mechanism of **chebulagic acid** is the modulation of apoptosis.^{[1][6]} It disrupts the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis.^{[1][6]} This leads to the release of cytochrome C from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, ultimately leading to DNA fragmentation and cell death.^{[1][6]}

CA has been shown to upregulate the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.^{[2][6]} This shift in the Bax/Bcl-2 ratio is a key determinant in committing a cell to apoptosis. Furthermore, CA can induce cell cycle arrest, primarily at the G1 phase, by increasing the expression of cyclin-dependent kinase (CDK) inhibitors like p27.^[1]

Signaling Pathway: Intrinsic Apoptosis

The following diagram illustrates the intrinsic apoptotic pathway and the points of intervention by **Chebulagic Acid**.



[Click to download full resolution via product page](#)

Caption: **Chebulagic Acid** induces apoptosis by inhibiting Bcl-2 and promoting Bax.

Quantitative Data: Anti-proliferative Activity

The anti-proliferative effects of **chebulagic acid** have been quantified in various cancer cell lines, with data typically presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro).

Cell Line	Cancer Type	IC50 Value (µM)	Reference
COLO-205	Colon Cancer	Not specified, but induced apoptosis	[7]
HCT-15	Colon Cancer	Potent anti-proliferative activity	[7]
MDA-MB-231	Breast Cancer	Potent anti-proliferative activity	[7]
DU-145	Prostate Cancer	Potent anti-proliferative activity	[7]
K562	Chronic Myeloid Leukemia	Potent anti-proliferative activity	[7]
Y-79	Retinoblastoma	~50 µM (induces G1 arrest)	[8]
HepG2	Hepatocellular Carcinoma	Dose-dependent inhibition	[2]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)[\[8\]](#)

- Cell Seeding: Cancer cells (e.g., Y-79) are seeded into 96-well plates at a specific density (e.g., 1×10^4 cells/well) and allowed to adhere overnight.
- Treatment: Cells are treated with varying concentrations of **chebulagic acid** for specified time periods (e.g., 24, 48 hours).
- MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours at 37°C. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

- **Measurement:** The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Analysis (DAPI Staining)[8]

- **Cell Treatment:** Y-79 cells (1×10^5) are grown and incubated with **chebulagic acid** (e.g., 50 μ M) for 24 hours.
- **Fixation:** After incubation, cells are washed with phosphate-buffered saline (PBS).
- **Staining:** Cells are mounted onto a slide with a mounting medium containing DAPI (4',6-diamidino-2-phenylindole), a fluorescent stain that binds strongly to A-T rich regions in DNA.
- **Visualization:** Slides are observed under a fluorescence microscope. Apoptotic cells are identified by characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation.

Western Blot Analysis for Protein Expression[8]

- **Protein Extraction:** Cells are treated with **chebulagic acid** for various time points. Whole-cell, cytoplasmic, or nuclear extracts are prepared using lysis buffers containing protease and phosphatase inhibitors.
- **Quantification:** Protein concentration is determined using a method like the Bradford assay.
- **Electrophoresis:** Equal amounts of protein are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
- **Transfer:** Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking & Antibody Incubation:** The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Caspase-3). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

- Detection: A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases, including cancer, arthritis, and neurodegenerative disorders. **Chebulagic acid** exhibits potent anti-inflammatory properties by inhibiting crucial inflammatory enzymes and signaling pathways.[\[3\]](#)[\[9\]](#)

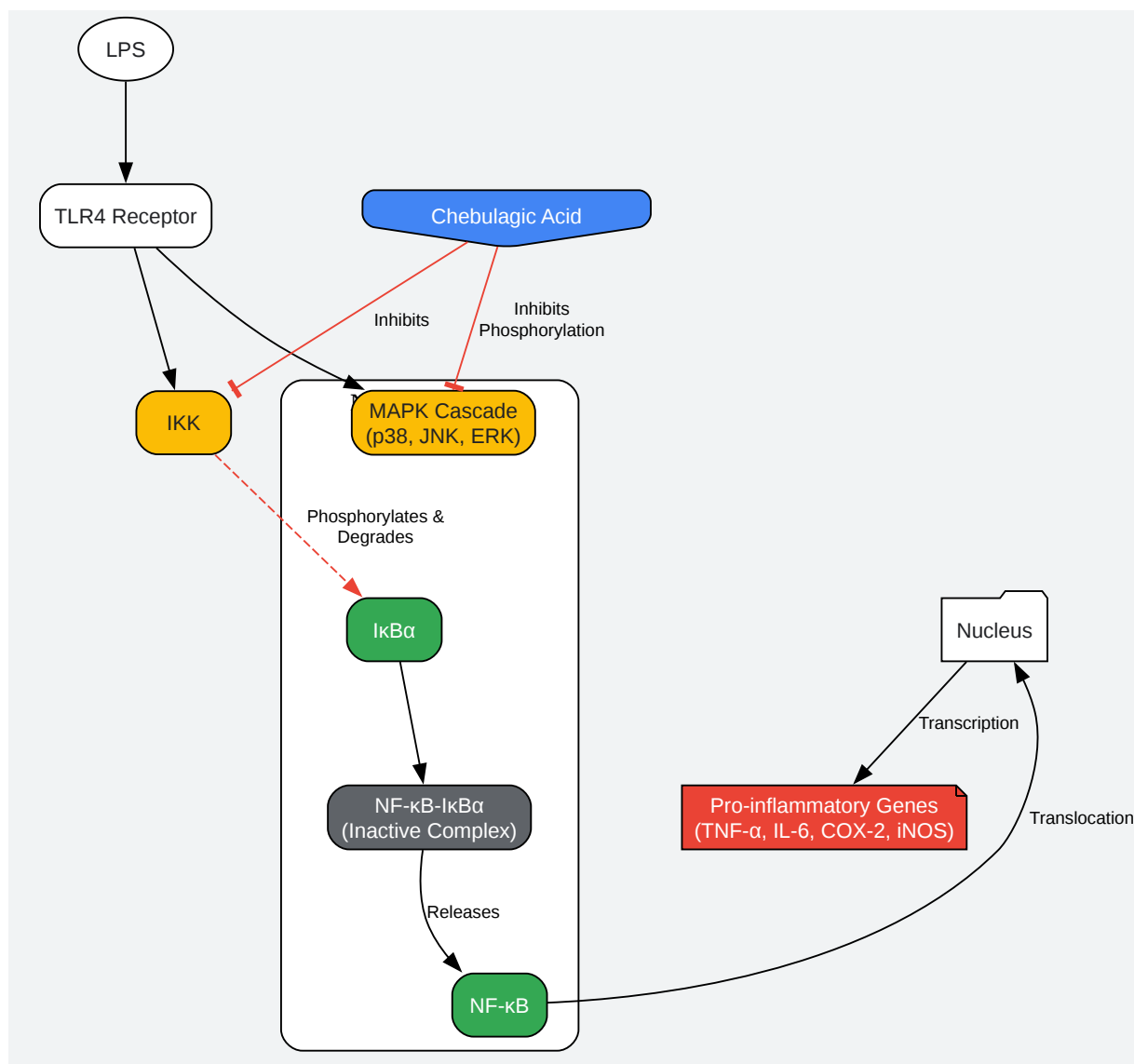
Mechanism of Action: COX/LOX Inhibition and NF- κ B/MAPK Suppression

Chebulagic acid is a potent dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[\[2\]](#)[\[7\]](#) These enzymes are critical for the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation. CA has been shown to inhibit both COX-1 and COX-2.[\[2\]](#)[\[7\]](#)

Furthermore, CA exerts its anti-inflammatory effects by suppressing major inflammatory signaling pathways. It inhibits the activation of Nuclear Factor-kappa B (NF- κ B) by preventing the degradation of its inhibitor, I κ B α .[\[1\]](#)[\[10\]](#)[\[11\]](#) This blockage prevents NF- κ B from translocating to the nucleus and transcribing pro-inflammatory genes like TNF- α , IL-6, and IL-1 β .[\[3\]](#)[\[9\]](#)[\[11\]](#) CA also attenuates the Mitogen-Activated Protein Kinase (MAPK) pathway by inhibiting the phosphorylation of key kinases such as p38, JNK, and ERK.[\[9\]](#)[\[12\]](#)

Signaling Pathway: NF- κ B and MAPK Inhibition

The diagram below shows how **Chebulagic Acid** inhibits LPS-induced inflammatory signaling.



[Click to download full resolution via product page](#)

Caption: CA inhibits NF-κB and MAPK pathways to reduce inflammation.

Quantitative Data: Enzyme Inhibition

Enzyme	IC50 Value (μM)	Reference
COX-1	15 ± 0.288	[7]
COX-2	0.92 ± 0.011	[7]
5-LOX	2.1 ± 0.057	[7]

Experimental Protocols

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)[13][14]

- Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM complete medium. Logarithmic growth phase cells are seeded in 96-well plates (2 x 10⁵ cells/ml).
- Pre-treatment: After 24 hours, cells are pre-treated with **chebulagic acid** at various concentrations for 1-2 hours.
- Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration e.g., 1 μg/ml) to induce an inflammatory response, except in the negative control group.
- Incubation: Cells are incubated for a further 24 hours.
- Analysis: The cell supernatant is collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA (Enzyme-Linked Immunosorbent Assay) kits. The cells can be lysed to analyze protein expression (e.g., p-P65, COX-2) via Western Blot.

In Vivo Anti-inflammatory Assay (DSS-induced Colitis Model)[9]

- Model Induction: Acute colitis is induced in mice (e.g., C57BL/6) by administering dextran sulfate sodium (DSS) in their drinking water for a set period (e.g., 7 days).
- Treatment: Mice are orally administered **chebulagic acid** daily during and/or after DSS induction. A positive control group may receive a standard drug like mesalazine.
- Monitoring: Disease activity index (DAI), including body weight loss, stool consistency, and bleeding, is monitored daily.

- **Endpoint Analysis:** At the end of the experiment, mice are euthanized. The colon is excised to measure its length (shortening is a sign of inflammation). Serum is collected for cytokine analysis (ELISA). Colon tissue is used for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay (a marker for neutrophil infiltration), and Western blot analysis (e.g., for p-P65).

Antiviral Activity

Chebulagic acid has demonstrated broad-spectrum antiviral activity, particularly against viruses that utilize glycosaminoglycans (GAGs) on the host cell surface for entry.[\[15\]](#)[\[16\]](#)

Mechanism of Action

The primary antiviral mechanism of CA involves blocking the initial stages of viral infection. It inhibits the interaction between viral glycoproteins and cell surface GAGs, thereby preventing viral attachment and penetration into the host cell.[\[15\]](#)[\[16\]](#) This mechanism has been shown to be effective against a range of enveloped viruses. For some viruses, like Human Enterovirus 71 (EV71), CA has been shown to inhibit viral replication, reducing mortality and relieving clinical symptoms in animal models.[\[17\]](#)[\[18\]](#) For influenza virus, it acts as a neuraminidase inhibitor, targeting the release of new virus particles from infected cells.[\[6\]](#)

Quantitative Data: Antiviral Efficacy

Virus	Cell Line	IC50 Value	Reference
Human Enterovirus 71 (EV71)	RD	12.5 µg/mL	[17] [18]
Herpes Simplex Virus 1 (HSV-1)	-	Effective in µM concentrations	[15] [16]
Human Cytomegalovirus (HCMV)	HEL	Effective in µM concentrations	[16]
Hepatitis C Virus (HCV)	Huh-7.5	Effective in µM concentrations	[16]
Dengue Virus (DENV)	Vero	Effective in µM concentrations	[16]
Measles Virus (MV)	CHO-SLAM	Effective in µM concentrations	[16]
Respiratory Syncytial Virus (RSV)	HEp-2	Effective in µM concentrations	[16]

Note: For several viruses, specific µM values were not provided in the abstracts, but efficacy was confirmed at these concentration levels.

Experimental Protocols

Plaque Reduction Assay[\[17\]](#)[\[19\]](#)

- Cell Monolayer: A confluent monolayer of susceptible host cells (e.g., RD cells for EV71) is prepared in multi-well plates.
- Virus Treatment: A known titer of the virus is pre-incubated with various concentrations of **chebulagic acid** for a specific time (e.g., 1 hour) at 37°C.
- Infection: The cell monolayer is washed, and the virus-compound mixture is added to infect the cells.

- **Overlay:** After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
- **Incubation & Staining:** The plates are incubated for several days until plaques are visible. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
- **Calculation:** The IC₅₀ value is calculated as the concentration of **chebulagic acid** that reduces the number of plaques by 50% compared to the untreated virus control.

In Vivo Antiviral Assay (Lethal EV71 Challenge)[\[18\]](#)[\[19\]](#)

- **Animal Model:** Neonatal mice (e.g., 10-day-old ICR mice) are used, as they are susceptible to lethal EV71 infection.
- **Infection:** Mice are challenged with a lethal dose of a mouse-adapted EV71 strain via intraperitoneal (i.p.) injection.
- **Treatment:** A few hours post-infection, the mice are treated with **chebulagic acid** (e.g., at doses of 0.2, 1, 5 mg/kg) or a placebo. Treatment may continue for several days.
- **Observation:** The mice are monitored daily for clinical symptoms (e.g., paralysis) and mortality for a period of 14-21 days.
- **Endpoint Analysis:** Survival rates are plotted to evaluate the efficacy of the treatment. In some studies, tissues (brain, muscle, intestine) are harvested at specific time points to quantify viral load via qRT-PCR and to assess pathological damage via H&E staining.

Antidiabetic Properties

Chebulagic acid has shown potential in managing hyperglycemia, a hallmark of type 2 diabetes, through multiple mechanisms including inhibition of carbohydrate-digesting enzymes and improving insulin sensitivity.[\[20\]](#)[\[21\]](#)

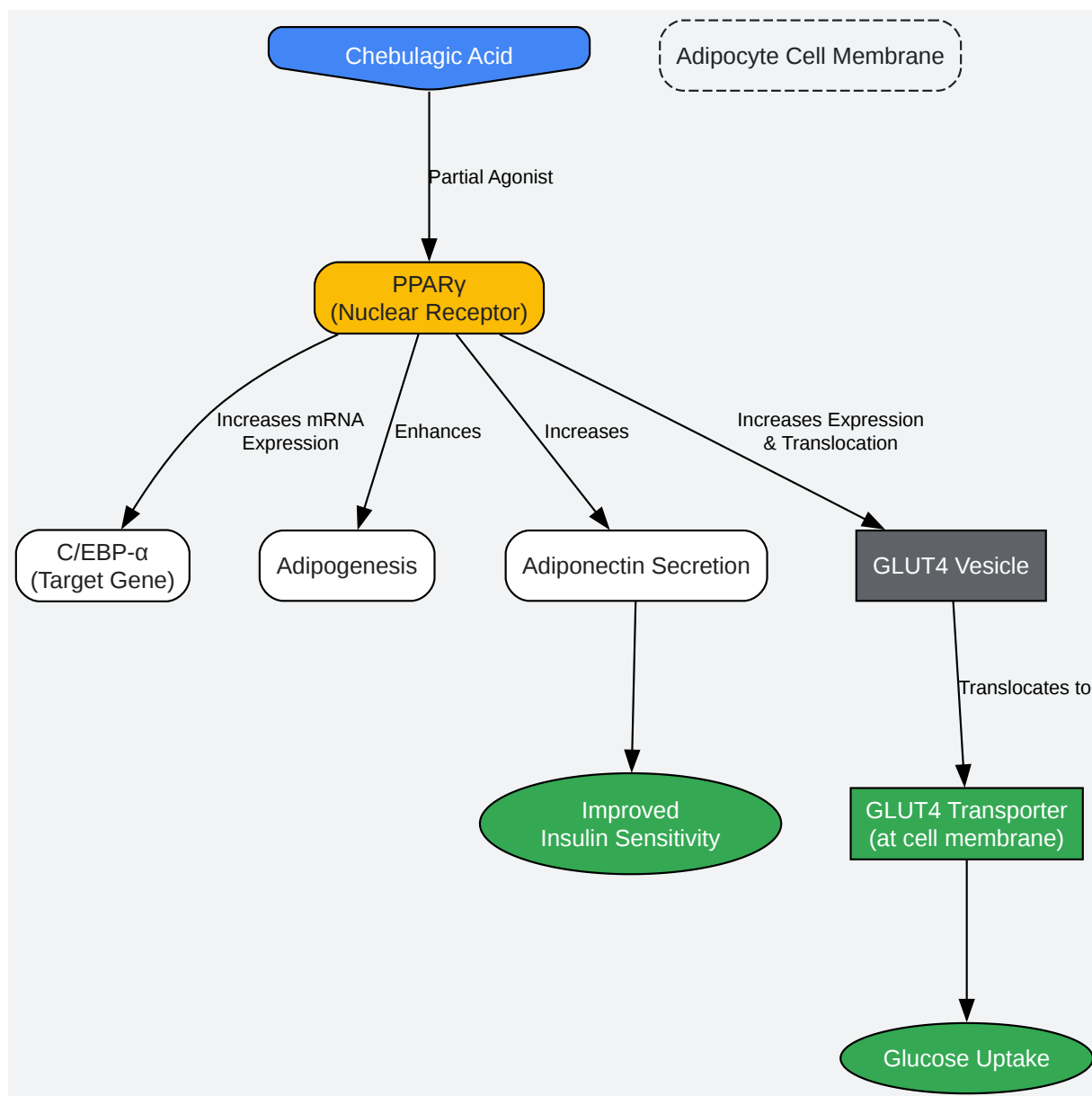
Mechanism of Action

One key mechanism is the inhibition of α -glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose.^[1] By inhibiting this enzyme, particularly maltase, **chebulagic acid** slows down carbohydrate digestion, leading to a reduction in postprandial (after-meal) blood glucose spikes.^{[20][21]}

Additionally, **chebulagic acid** has been shown to improve insulin sensitivity. It acts as a partial agonist for Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), a key regulator of glucose metabolism and adipogenesis.^[22] Activation of PPAR γ enhances the expression of glucose transporter type 4 (GLUT4), which facilitates glucose uptake into cells, thereby lowering blood glucose levels.^{[22][23]}

Signaling Pathway: PPAR γ and Glucose Uptake

The diagram outlines how **Chebulagic Acid** enhances insulin-mediated glucose uptake.



[Click to download full resolution via product page](#)

Caption: CA acts as a PPAR γ agonist to improve insulin sensitivity and glucose uptake.

Quantitative Data: Hypoglycemic Effects

Model System	Effect	Dose/Concentration	Reference
Maltose-loaded SD rats	11.1% reduction in postprandial blood glucose	100 mg/kg body weight	[21] [24]
HFD/STZ-induced diabetic rats	Significant decrease in blood glucose and HOMA-IR	25, 50, and 100 mg/kg	[23]
Caco-2 cells (maltose hydrolysis)	73% inhibition	0.5 mM	[24]
Caco-2 cells (maltose hydrolysis)	40% inhibition	0.05 mM	[24]
Caco-2 cells (sucrose hydrolysis)	Weak inhibition	0.05–0.5 mM	[20] [21]

Experimental Protocols

In Vitro α -Glucosidase Inhibition Assay (Caco-2 Cells)[\[20\]](#)[\[21\]](#)

- **Cell Culture:** Human colon adenocarcinoma (Caco-2) cells are cultured until they differentiate into a monolayer that mimics the intestinal epithelium, expressing brush border enzymes like maltase and sucrase.
- **Viability Assay:** The effect of **chebulagic acid** on Caco-2 cell viability is first evaluated using an MTT assay to determine non-toxic concentrations.
- **Hydrolysis Assay:** The Caco-2 monolayer is incubated with a carbohydrate substrate (e.g., maltose or sucrose) in the presence or absence of various concentrations of **chebulagic acid**.
- **Glucose Measurement:** After incubation, the amount of glucose liberated on the apical side of the monolayer is measured using a glucose oxidase assay. The percentage inhibition of enzyme activity is calculated relative to the control.

In Vivo Oral Carbohydrate Tolerance Test[21][24]

- **Animal Preparation:** Sprague-Dawley (SD) rats are fasted overnight.
- **Administration:** The rats are divided into groups. The control group receives water, and the test groups receive **chebulagic acid** (e.g., 100 mg/kg) via oral gavage.
- **Carbohydrate Load:** After 30 minutes, all rats are given an oral load of a specific carbohydrate (e.g., maltose, sucrose, or glucose).
- **Blood Sampling:** Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, and 120 minutes) after the carbohydrate load.
- **Glucose Analysis:** Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for blood glucose is calculated to determine the overall effect on postprandial hyperglycemia.

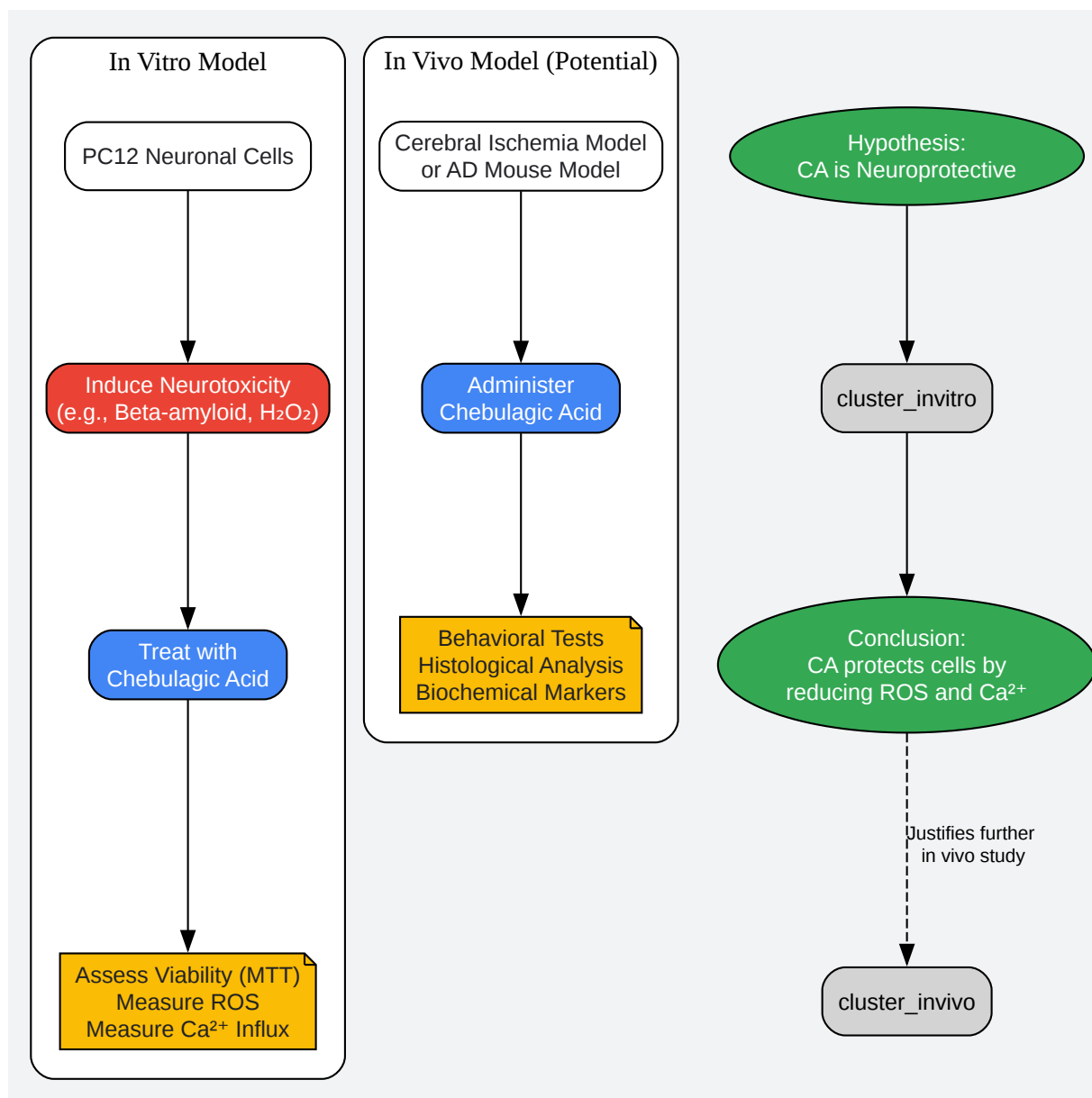
Neuroprotective Effects

Emerging evidence suggests that **chebulagic acid** possesses neuroprotective properties, making it a candidate for investigation in the context of neurodegenerative diseases like Alzheimer's disease (AD).[25][26]

Mechanism of Action

The neuroprotective effects of **chebulagic acid** are largely attributed to its potent antioxidant and anti-inflammatory activities.[25] In the context of AD, it has been shown to protect neuronal cells (PC12) from beta-amyloid (A β)-induced toxicity.[26][27] The proposed mechanisms include the inhibition of reactive oxygen species (ROS) production and the reduction of excessive intracellular calcium ion influx, both of which are key events in A β -mediated neuronal cell death.[26][27] Its anti-inflammatory action, particularly the inhibition of the NF- κ B pathway in microglia (the brain's resident immune cells), can further reduce neuroinflammation, a critical component of AD pathology.[25]

Experimental Workflow: Neuroprotection Study



[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the neuroprotective effects of **Chebulagic Acid**.

Quantitative Data: Neuroprotective Activity

Cell Line/Model	Toxin	Effect	Effective Concentration	Reference
PC12 Cells	A β _{25–35}	Strong neuroprotective activity, enhanced cell viability	0.5–5.0 μ g/mL	[26]
PC12 Cells	H ₂ O ₂	Partial neuroprotective activity	0.5–5.0 μ g/mL	[26]
BV2 Microglial Cells	OGD/R	Protective effect against structural damage	10, 20, 40 μ g/mL	[28]

Experimental Protocols

A β -Induced Neurotoxicity Model in PC12 Cells[26]

- Cell Culture: Undifferentiated rat pheochromocytoma (PC12) cells are cultured in appropriate media.
- Toxicity Induction: Cells are exposed to a toxic concentration of aggregated beta-amyloid peptide (A β _{25–35}) to induce cell damage and death.
- Treatment: Cells are co-treated or pre-treated with various concentrations of **chebulagic acid** (e.g., 0.5–5.0 μ g/mL).
- Cell Viability Assay: After incubation (e.g., 24 hours), cell viability is measured using the MTT assay to quantify the protective effect of **chebulagic acid**.
- ROS Measurement: To determine the effect on oxidative stress, intracellular ROS levels are measured using fluorescent probes like DCFH-DA.
- Calcium Influx Measurement: Intracellular calcium levels are measured using calcium-sensitive fluorescent dyes (e.g., Fura-2 AM) to assess the effect on calcium homeostasis.

Conclusion and Future Directions

Chebulagic acid, a key bioactive constituent of *Terminalia chebula*, has demonstrated a remarkable spectrum of therapeutic activities in preclinical studies. Its potential as an anticancer agent is supported by its ability to induce apoptosis and cell cycle arrest in various cancer cell lines. Its potent anti-inflammatory effects, mediated through the dual inhibition of COX/LOX and suppression of the NF- κ B and MAPK pathways, suggest its utility in a range of inflammatory disorders. Furthermore, its broad-spectrum antiviral activity, particularly by blocking viral entry, and its promising antidiabetic and neuroprotective properties highlight its versatility as a therapeutic agent.

While the in vitro and in vivo evidence is compelling, several research gaps remain.^{[2][4]} Future investigations should focus on:

- **Pharmacokinetics and Bioavailability:** Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of **chebulagic acid** to optimize its delivery and efficacy.
- **In Vivo Efficacy:** While some animal studies exist, more extensive research using diverse preclinical disease models is required to confirm its therapeutic effects and establish effective dosing regimens.^{[2][4]}
- **Clinical Trials:** Ultimately, well-designed clinical trials are imperative to evaluate the safety and efficacy of **chebulagic acid** in humans for its various potential therapeutic applications.^{[2][4]}
- **Molecular Mechanisms:** Further research is needed to fully elucidate the detailed molecular targets and mechanisms of action underlying its diverse pharmacological activities.^[2]

In conclusion, **chebulagic acid** stands out as a highly promising natural product with significant therapeutic potential. The comprehensive data presented in this guide provides a solid foundation for researchers and drug developers to advance this compound through the drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nveo.org [nveo.org]
- 2. texilajournal.com [texilajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. A Review on Anticancer Properties of Chebulagic Acid from Terminalia chebula | Texila Journal [texilajournal.com]
- 5. Comprehensive Review on Fruit of Terminalia chebula: Traditional Uses, Phytochemistry, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chebulagic acid, a COX-LOX dual inhibitor isolated from the fruits of Terminalia chebula Retz., induces apoptosis in COLO-205 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chebulagic acid from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chebulagic acid ameliorates DSS-induced colitis in mice by improving oxidative stress, inflammation and the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nveo.org [nveo.org]
- 11. Anti-Arthritic and Analgesic Effect of NDI10218, a Standardized Extract of Terminalia chebula, on Arthritis and Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous quantitative analysis and in vitro anti-arthritic effects of five polyphenols from Terminalia chebula - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pjps.pk [pjps.pk]
- 14. Preparation and stability of chebulagic acid and chebulinic acid from Terminalia chebula and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Broad-spectrum antiviral activity of chebulagic acid and punicalagin against viruses that use glycosaminoglycans for entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]

- 17. Chebulagic Acid, a Hydrolyzable Tannin, Exhibited Antiviral Activity in Vitro and in Vivo against Human Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chebulagic acid, a hydrolyzable tannin, exhibited antiviral activity in vitro and in vivo against human enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Anti-hyperglycemic effect of chebulagic acid from the fruits of Terminalia chebula Retz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chebulagic acid from Terminalia chebula enhances insulin mediated glucose uptake in 3T3-L1 adipocytes via PPAR γ signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. A Review on Potential Mechanisms of Terminalia chebula in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NEUROPROTECTIVE EFFECT OF TERMINALIA CHEBULA EXTRACTS AND ELLAGIC ACID IN PC12 CELLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Chebulagic Acid: A Comprehensive Technical Review of Its Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662235#literature-review-on-the-therapeutic-potential-of-chebulagic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com